N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide is a synthetic organic compound featuring a tetrahydroquinoline core fused with a benzamide moiety. The molecule includes a 1-ethyl substituent at the nitrogen of the tetrahydroquinoline ring and 3,5-dimethoxy groups on the benzamide aromatic ring.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-22-18-7-6-15(9-13(18)5-8-19(22)23)21-20(24)14-10-16(25-2)12-17(11-14)26-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMFPRSQSDFOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related molecules. Below is a detailed analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Structural Similarities: The target compound shares the tetrahydroquinoline framework with 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide , but differs in the substitution pattern. Isoxaben also incorporates a benzamide group but replaces the tetrahydroquinoline with an isoxazole ring. The 2,6-dimethoxy configuration in isoxaben contrasts with the 3,5-dimethoxy arrangement in the target compound, which may alter binding affinity in biological systems.
Functional Implications: The 3,5-dimethoxybenzamide group is a common pharmacophore in agrochemicals, as seen in herbicides like isoxaben . This suggests the target compound could interact with similar biological targets (e.g., plant cell wall biosynthesis enzymes).
Synthetic Utility: Compounds like 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide are marketed as building blocks, indicating that the tetrahydroquinoline scaffold is synthetically versatile. The target compound’s ethyl and methoxy groups could be modified to optimize activity in future studies.
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